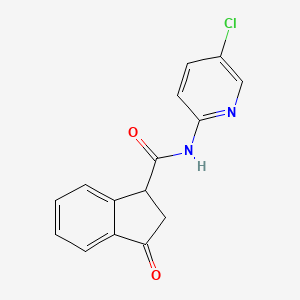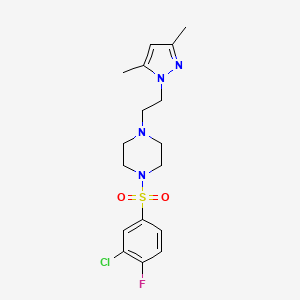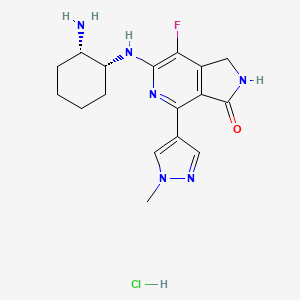
TAK-659 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAK-659 盐酸盐是一种研究中的口服、可逆且强效的脾脏酪氨酸激酶和FMS样酪氨酸激酶3双重抑制剂。 它在弥漫性大B细胞淋巴瘤的临床前模型中已显示出抑制活性,并在复发或难治性弥漫性大B细胞淋巴瘤患者中显示出单药治疗活性 .
作用机制
TAK-659 盐酸盐通过抑制脾脏酪氨酸激酶和FMS样酪氨酸激酶3的活性发挥作用。这些激酶参与调节细胞增殖、存活和分化的细胞信号通路。 通过抑制这些激酶,TAK-659 盐酸盐会破坏这些信号通路,从而导致肿瘤细胞死亡,同时保留非肿瘤细胞 .
生化分析
Biochemical Properties
TAK-659 Hydrochloride interacts with two key enzymes: SYK and FLT3 . These interactions are crucial for its role in biochemical reactions. SYK and FLT3 are tyrosine kinases involved in the signaling pathways of cells, playing a significant role in cell proliferation and survival .
Cellular Effects
This compound has shown to have significant effects on various types of cells, particularly in diffuse large B-cell lymphoma (DLBCL). It has demonstrated inhibitory activity in preclinical models of DLBCL and single-agent clinical activity in patients with relapsed or refractory (R/R) DLBCL .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a dual inhibitor of SYK and FLT3 . By inhibiting these enzymes, this compound interferes with the signaling pathways within the cell, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a long terminal half-life of approximately 37 hours . This suggests that the compound has good stability and could have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, daily oral administration of this compound at 60mg/kg over 21 days leads to significant antitumor activity . The effects of different dosages and any potential toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as an inhibitor of SYK and FLT3, it is likely involved in the metabolic pathways associated with these enzymes .
Transport and Distribution
Given its role as a dual inhibitor of SYK and FLT3, it is likely that it interacts with transporters or binding proteins associated with these enzymes .
Subcellular Localization
Given its role as a dual inhibitor of SYK and FLT3, it is likely localized to the areas of the cell where these enzymes are found .
准备方法
TAK-659 盐酸盐的合成路线和反应条件涉及核心结构的制备,然后引入盐酸盐。具体的合成路线和工业生产方法是专有的,未公开详细披露。 该化合物通常通过一系列涉及形成关键中间体的有机反应合成,然后进行纯化并转化为盐酸盐形式 .
化学反应分析
TAK-659 盐酸盐会发生各种化学反应,包括:
氧化: TAK-659 盐酸盐可以发生氧化反应,这可能涉及使用过氧化氢或高锰酸钾等氧化剂。
还原: TAK-659 盐酸盐的还原反应可能涉及硼氢化钠或氢化铝锂等还原剂。
取代: TAK-659 盐酸盐可以参与取代反应,其中官能团在特定条件下被其他基团取代。
科学研究应用
TAK-659 盐酸盐有几种科学研究应用,包括:
化学: 它用作工具化合物来研究各种化学反应中脾脏酪氨酸激酶和FMS样酪氨酸激酶3的抑制。
生物学: TAK-659 盐酸盐用于生物学研究,以研究其对细胞信号通路的影响及其作为治疗剂的潜力。
相似化合物的比较
TAK-659 盐酸盐在其对脾脏酪氨酸激酶和FMS样酪氨酸激酶3的双重抑制方面是独一无二的。类似的化合物包括:
恩托斯普雷替尼: 脾脏酪氨酸激酶的选择性抑制剂。
吉尔特替尼: FMS样酪氨酸激酶3的选择性抑制剂。
福斯替替尼: 脾脏酪氨酸激酶的另一种抑制剂。TAK-659 盐酸盐的双重抑制使其与这些化合物不同,提供了更广泛的治疗潜力.
属性
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H/t11-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFBXMEFRIEGV-ZVWHLABXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)
![N-(2-ethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2698550.png)
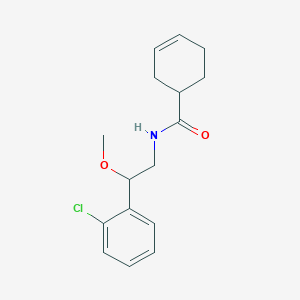
![methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2698552.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)
![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698558.png)
![N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2698559.png)
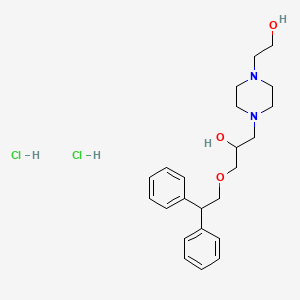
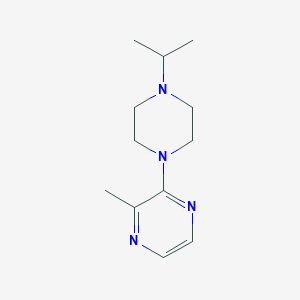
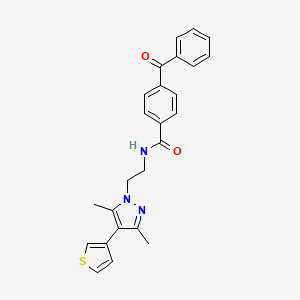
![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)
